2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile” is a chemical compound with the molecular formula C28H19N5S2 . It is a conducting polymer that can be used as a donor molecule and is majorly used in the development of organic electronics .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a benzothiadiazole ring, and a malononitrile group . The presence of these groups contributes to its properties and potential applications.Scientific Research Applications
Photovoltaic Applications
2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile has been explored extensively in the domain of organic photovoltaics. Its application in vacuum-deposited tandem organic photovoltaic cells (TOPVs) alongside other complementary absorbing donors has been reported. This combination allows for enhanced absorption in both the visible and near-infrared spectra, leading to improved power conversion efficiency and higher fill factors in solar cells. Notably, the introduction of this compound helps in increasing the short-circuit current density and maintaining the open-circuit voltage even with thicker active layers (Shim et al., 2015).
Fluorescent Probes in Cell Imaging
This compound has also been utilized in the development of fluorescent probes for cellular imaging. Specifically, it has been incorporated into benzothiazole derivative fluorescent probes, showcasing a 'turn on' feature for hypochlorite in living cells. These probes have demonstrated high sensitivity, fast response time, and high selectivity, making them valuable for visualizing trace amounts of exogenous hypochlorite in cells like HeLa and Raw 264.7 cells (Wang et al., 2021).
Organic Solar Cell Efficiency Enhancement
In another application, this compound has been used in ternary organic photovoltaic (OPV) devices as a donor. It is codeposited with fullerenes in the active layer, significantly enhancing the efficiency of organic solar cells. The presence of this compound broadens the absorption spectrum and contributes to higher hole mobility in the ternary layer, resulting in a substantial increase in power conversion efficiency compared to binary organic photovoltaics (Shim et al., 2016).
Electrochromic and Photovoltaic Properties
This compound has also been a focus in the synthesis of various conjugated polymers, exploring its electrochromic and photovoltaic properties. These studies involve understanding how its incorporation affects the electronic and optical properties of the resulting polymers, potentially influencing their application in solar cells and other electronic devices (Karakus et al., 2012).
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is a conducting polymer that can be used as a donor molecule .
Mode of Action
It is known to be used in the development of organic electronics , suggesting that it may interact with its targets by donating electrons or facilitating charge transport.
Biochemical Pathways
Given its role in organic electronics , it may be involved in pathways related to electron transport or energy transfer.
Result of Action
It is known to be used in the development of organic electronics , suggesting that it may influence the electrical properties of cells or tissues.
Action Environment
Given its use in organic electronics , it may be sensitive to factors such as temperature, humidity, and light exposure.
Properties
IUPAC Name |
2-[[4-[5-(4-methyl-N-(4-methylphenyl)anilino)thiophen-2-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N5S2/c1-18-3-8-22(9-4-18)33(23-10-5-19(2)6-11-23)26-14-13-25(34-26)24-12-7-21(15-20(16-29)17-30)27-28(24)32-35-31-27/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJCBXQJAANTJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(S3)C4=CC=C(C5=NSN=C45)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1335150-09-8 |
Source
|
Record name | 1335150-09-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.